

1,10-Phenanthroline-2-carbonitrile physical and chemical properties

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Compound of Interest

Compound Name: 1,10-Phenanthroline-2-carbonitrile

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An In-depth Technical Guide to 1,10-Phenanthroline-2-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the physical and chemical properties of **1,10-Phenanthroline-2-carbonitrile**, a key heterocyclic organic compound. It serves as a valuable building block in coordination chemistry and the synthesis of complex molecular architectures. [1][2] Its utility stems from the versatile 1,10-phenanthroline scaffold, known for its robust and rigid structure, combined with the reactive potential of the nitrile group at the 2-position.[1][2]

Core Physical and Chemical Properties

1,10-Phenanthroline-2-carbonitrile is a solid compound at room temperature. Its properties are summarized below, providing essential data for experimental design and application.

Identifiers and General Properties

Property	Value	Source
IUPAC Name	1,10-phenanthroline-2-carbonitrile	[1][3]
CAS Number	1082-19-5	[3][4]
Molecular Formula	C ₁₃ H ₇ N ₃	[3][4]
Molecular Weight	205.22 g/mol	[1][3]
Physical Form	Solid	
Purity	Typically ≥95-98%	[1][4]
InChI Key	LSMQCFPLQFCYAW-UHFFFAOYSA-N	[1][3]

Quantitative Physical Data

Property	Value	Notes
Melting Point	Not specified in search results	Data for the parent compound, 1,10-phenanthroline, is 117-118.56 °C.[5][6] The nitrile derivative is expected to have a different melting point.
Boiling Point	Not specified in search results	The parent compound boils at >300 °C.[7]
Solubility	Soluble in organic solvents	The parent compound, 1,10-phenanthroline, is soluble in acetone and ethanol and moderately soluble in water.[5][6] Specific quantitative data for the nitrile derivative is not readily available.
Storage Temperature	2-8°C, under inert atmosphere	

Spectral Information

While specific spectra for **1,10-Phenanthroline-2-carbonitrile** are not provided in the search results, data for the parent 1,10-phenanthroline scaffold is well-documented and provides a basis for expected spectral features. The addition of the carbonitrile group will introduce characteristic signals.

Spectral Data Type	Expected Features for 1,10-Phenanthroline-2-carbonitrile
¹ H NMR	Aromatic protons would appear in the downfield region (approx. 7.5-9.5 ppm), with splitting patterns influenced by the nitrile substitution.[8]
¹³ C NMR	Signals for the aromatic carbons of the phenanthroline core, plus a characteristic signal for the nitrile carbon (C≡N).[9]
IR Spectroscopy	A sharp, medium-intensity peak characteristic of the C≡N stretch (typically ~2220-2260 cm ⁻¹). Aromatic C-H and C=C/C=N stretching bands will also be present.[10]
UV-Vis Spectroscopy	The parent phenanthroline shows an absorbance peak around 232 nm.[11] The conjugated system of the nitrile derivative is expected to show strong π-π* transitions in the UV region.

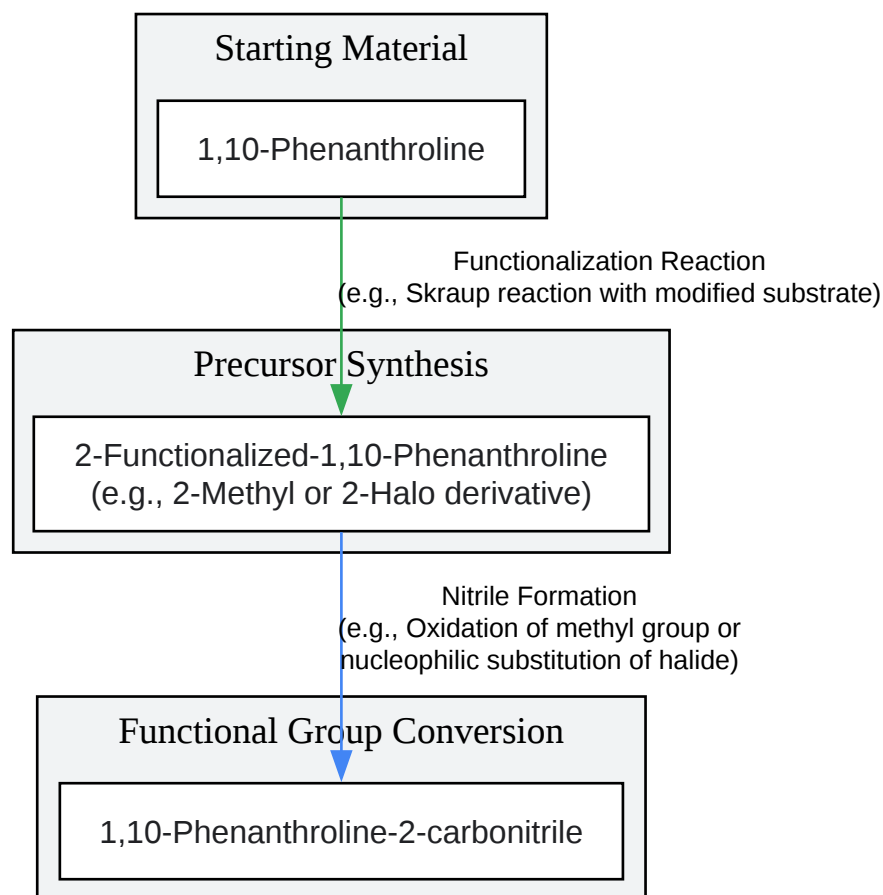
Experimental Protocols & Synthesis

Direct C-H activation and cyanation of the stable 1,10-phenanthroline ring at the 2-position is challenging.[1] Therefore, synthetic strategies typically rely on the conversion of a pre-existing functional group at the 2-position into a nitrile.

Precursor-Based Synthesis Strategy

The most common and effective method for synthesizing **1,10-Phenanthroline-2-carbonitrile** involves using a pre-functionalized phenanthroline derivative.[1] A typical precursor is 2-methyl-

1,10-phenanthroline or a halogenated derivative like 2-chloro-1,10-phenanthroline.



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Caption: General workflow for precursor-based synthesis.

Methodology: Hypothetical Protocol for Conversion of 2-Chloro-1,10-phenanthroline

- **Reaction Setup:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-chloro-1,10-phenanthroline (1 equivalent) in a suitable aprotic polar solvent such as DMF or DMSO.
- **Reagent Addition:** Add a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5-2 equivalents). For improved reactivity and safety, a phase-transfer catalyst (e.g., 18-crown-6) may be added.

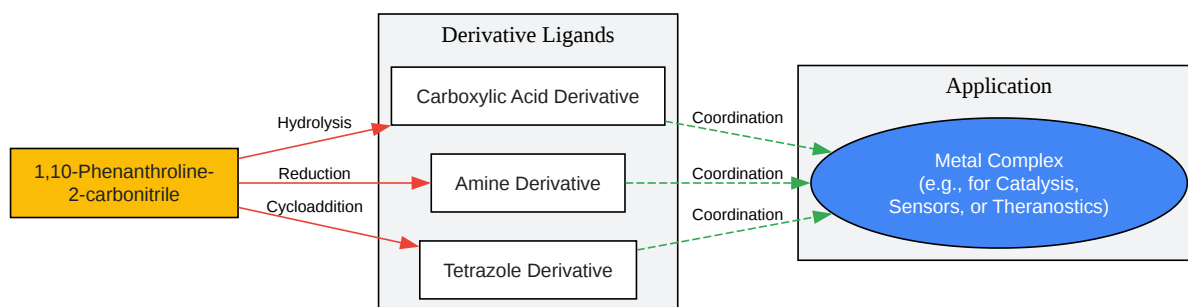
- **Reaction Conditions:** Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete (typically several hours), cool the mixture to room temperature and pour it into ice-water. This will precipitate the crude product.
- **Purification:** Collect the solid product by vacuum filtration and wash with cold water. Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure **1,10-Phenanthroline-2-carbonitrile**.

Chemical Reactivity and Applications

The chemical utility of **1,10-Phenanthroline-2-carbonitrile** is centered on its dual functionality: the bidentate chelating nature of the phenanthroline core and the reactivity of the nitrile group.

Role as a Ligand Precursor

The compound is a crucial intermediate for creating more elaborate and functionalized ligands. [1] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, allowing for the construction of diverse molecular structures for applications in materials science and drug development.[12]



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Caption: Role as a precursor for diverse functional ligands.

The strategic placement of the nitrile at the 2-position minimizes steric hindrance compared to other positions, which is advantageous for designing specific metal complexes.[1] The parent 1,10-phenanthroline framework is renowned for forming stable complexes with a wide variety of metal ions, and its derivatives are used in applications ranging from catalysis to luminescent sensors and theranostics.[2][12]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1,10-Phenanthroline-2-carbonitrile** presents the following hazards:

Hazard Code	Description	Signal Word
H302	Harmful if swallowed	Danger
H318	Causes serious eye damage	Danger

Precautionary Statements:

- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P317: IF SWALLOWED: Get medical help.[3]
- P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place under an inert atmosphere.

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